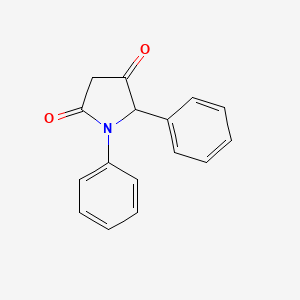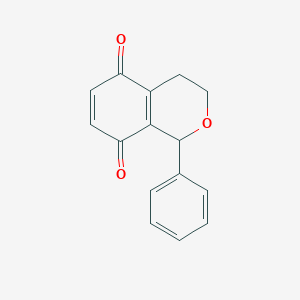
1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- is a chemical compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structure, which includes a benzopyran ring system fused with a dione moiety. It is often studied for its potential biological activities and applications in various fields of science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- typically involves a cascade reaction. One common method includes the Michael addition, elimination of HBr, and O-alkylation between a dibromobenzoquinone derivative and β-ketoesters under basic conditions. The reaction using potassium carbonate and 18-crown-6 in tetrahydrofuran (THF) has been found to be optimal, yielding good results .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzopyran derivatives.
Applications De Recherche Scientifique
1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antibacterial, antitumor, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. Its antitumor effects could be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
- 2H-1-Benzopyran, 3,4-dihydro-
- 3,4-dihydro-1H-2-benzopyran-1-one
- 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
Comparison: 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- is unique due to its specific dione moiety and the phenyl group attached to the benzopyran ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other benzopyran derivatives .
Propriétés
Numéro CAS |
82301-14-2 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
1-phenyl-3,4-dihydro-1H-isochromene-5,8-dione |
InChI |
InChI=1S/C15H12O3/c16-12-6-7-13(17)14-11(12)8-9-18-15(14)10-4-2-1-3-5-10/h1-7,15H,8-9H2 |
Clé InChI |
LHYVUDJXYVKWET-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C2=C1C(=O)C=CC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
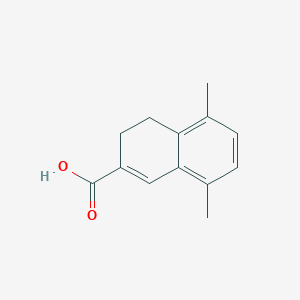
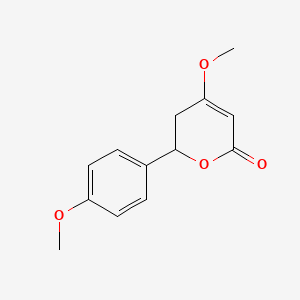
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)


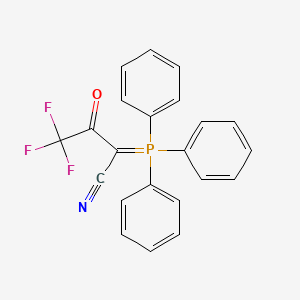

![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)

